![molecular formula C24H24N6O2 B2683204 (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839702-13-5](/img/structure/B2683204.png)
(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a carboxamide group (-CONH2), a benzylidene group (C6H5CH=), and a tetrahydrofuran group (a five-membered ring containing oxygen). The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydrofuran group could be introduced via a reaction with a suitable precursor such as tetrahydrofurfuryl alcohol . The benzylidene group could be introduced via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. For example, the amino group could undergo reactions with acids or electrophiles, and the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .Scientific Research Applications
Anticancer Properties
The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its ability to inhibit specific cancer cell lines by disrupting cellular processes or signaling pathways. Studies focus on its impact on cell proliferation, apoptosis, and metastasis inhibition. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .
Antimicrobial Activity
The compound’s fused pyrroloquinoxaline core may confer antimicrobial properties. Researchers have explored its efficacy against bacterial and fungal strains. Investigations include both in vitro and in vivo studies to assess its potency, selectivity, and safety profile. Understanding its mode of action and potential resistance mechanisms is crucial for developing novel antimicrobial therapies .
Anti-inflammatory Effects
Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a potential candidate for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further mechanistic studies are needed to validate its efficacy .
Neuroprotective Potential
The compound’s structural features hint at possible neuroprotective effects. Researchers have investigated its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Animal models and cell-based assays provide insights into its neuroprotective mechanisms, which could be relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Synthetic Applications
Beyond its biological activities, this compound has attracted interest in synthetic chemistry. Researchers explore its use as a building block for constructing more complex molecules. Its unique scaffold allows for diverse functionalization, making it valuable for designing new drug candidates or other bioactive compounds .
Photophysical Properties
The compound’s conjugated system suggests potential applications in optoelectronics. Researchers investigate its absorption and emission properties, aiming to develop organic materials for light-emitting devices, sensors, or solar cells. Understanding its photophysical behavior is essential for optimizing its performance in these applications .
Safety and Hazards
properties
IUPAC Name |
2-amino-1-[(E)-(2-methylphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-7-2-3-8-16(15)13-27-30-22(25)20(24(31)26-14-17-9-6-12-32-17)21-23(30)29-19-11-5-4-10-18(19)28-21/h2-5,7-8,10-11,13,17H,6,9,12,14,25H2,1H3,(H,26,31)/b27-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERFJSBEARFTL-UVHMKAGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

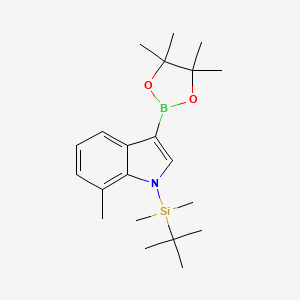
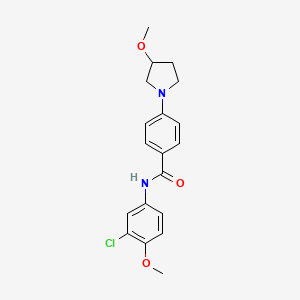

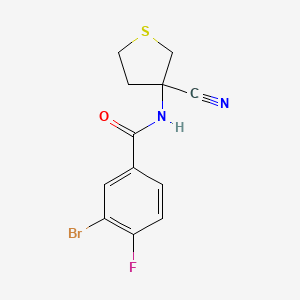


![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
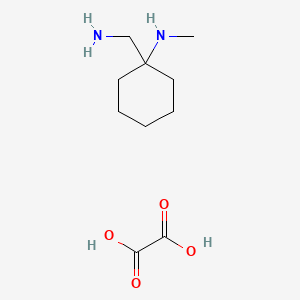
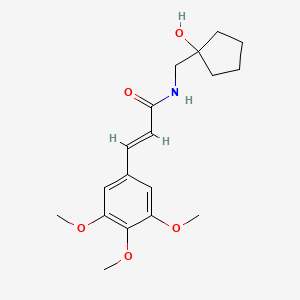


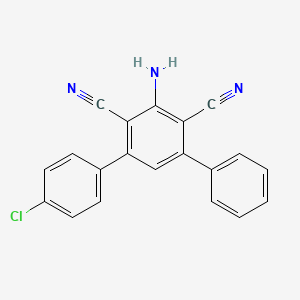
![3-[(4-Fluorosulfonyloxy-3-methylphenyl)carbamoyl]pyridine](/img/structure/B2683143.png)
![N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2683144.png)